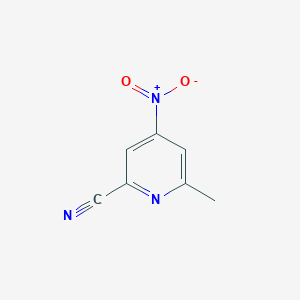
6-Methyl-4-nitropyridine-2-carbonitrile
Cat. No. B1600239
Key on ui cas rn:
30235-12-2
M. Wt: 163.13 g/mol
InChI Key: VITXYPUCOQUWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07951824B2
Procedure details


To 10.2 ml (13.5 g, 104 mmol, 1.1 equiv.) of dimethylsulfate were added 15.0 g (94.4 mmol) of 2-Methyl-4-nitropyridine-N-oxide at 60° C. The reaction mixture was then stirred for 90 min at 70° C., and allowed to cool to room temperature. The solidified residue was triturated with 30 ml of ether. The product was filtered, washed with 20 ml of ether, and dried. The product was then dissolved in 100 ml of water and added dropwise over a period of 30 min. to a at −8° C. cooled solution of 24.6 g (377 mmol, 4.0 equiv.) of potassium cyanide in 100 ml of water. The reaction mixture was stirred for a further 15 min. at −8° C. The product was filtered off, washed twice with 15 ml of water and dried in vaccuo to yield the title compound (11.1 g, 72%) as a light brown solid.



Identifiers


|
REACTION_CXSMILES
|
COS(OC)(=O)=O.[CH3:8][C:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][N+:10]=1[O-].[C-:19]#[N:20].[K+]>O>[CH3:8][C:9]1[N:10]=[C:11]([C:19]#[N:20])[CH:12]=[C:13]([N+:15]([O-:17])=[O:16])[CH:14]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
COS(=O)(=O)OC
|
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
24.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[K+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was then stirred for 90 min at 70° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solidified residue was triturated with 30 ml of ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 20 ml of ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The product was then dissolved in 100 ml of water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added dropwise over a period of 30 min. to a at −8° C.
|
|
Duration
|
30 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for a further 15 min. at −8° C
|
|
Duration
|
15 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with 15 ml of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vaccuo
|
Outcomes


Product
Details
Reaction Time |
90 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC(=CC(=N1)C#N)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.1 g | |
| YIELD: PERCENTYIELD | 72% | |
| YIELD: CALCULATEDPERCENTYIELD | 72.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

